1,6-Diazidohexane

Description

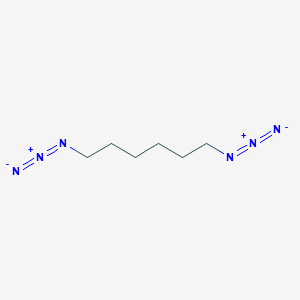

Structure

3D Structure

Properties

IUPAC Name |

1,6-diazidohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N6/c7-11-9-5-3-1-2-4-6-10-12-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEBPUSJPDDISRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN=[N+]=[N-])CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407717 | |

| Record name | 1,6-diazidohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13028-54-1 | |

| Record name | 1,6-diazidohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,6-diazidohexane chemical properties and structure

An In-depth Technical Guide to 1,6-Diazidohexane: Properties, Synthesis, and Applications

Executive Summary: this compound is a linear, bifunctional organic molecule of significant interest in chemical synthesis, particularly as a versatile crosslinking agent. Its terminal azide groups enable highly efficient and specific covalent bond formation through "click chemistry," making it an invaluable tool in drug development, bioconjugation, and materials science. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol, key applications in azide-alkyne cycloaddition reactions, and critical safety procedures for its handling and storage.

Introduction

This compound (C₆H₁₂N₆) is an aliphatic hydrocarbon chain functionalized with an azide group (-N₃) at both ends. This symmetrical structure makes it an ideal homobifunctional linker, capable of covalently connecting two molecular entities that possess corresponding reactive partners, typically terminal alkynes. The primary utility of this compound stems from the exceptional reactivity of the azide group in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction of "click chemistry". This reaction is characterized by its high yield, stereospecificity, and tolerance of a wide range of functional groups, allowing for the clean and efficient construction of complex molecular architectures under mild conditions. For researchers and professionals in drug development and materials science, this compound serves as a fundamental building block for creating novel polymers, modifying biological molecules, and developing advanced functional materials.

Chemical Structure and Physicochemical Properties

Molecular Structure

The structure of this compound consists of a flexible six-carbon alkane chain with terminal azide functionalities.

Caption: 2D structure of this compound.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. It is primarily handled as a viscous, oily liquid.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| Synonyms | Hexamethylene diazide | |

| CAS Number | 13028-54-1 | |

| Molecular Formula | C₆H₁₂N₆ | |

| Molecular Weight | 168.20 g/mol | |

| Appearance | Transparent, oily liquid; Light brown oil | [1][2] |

| Boiling Point | Data not readily available | |

| Density | Data not readily available | |

| Thermal Stability | Onset of decomposition at 201 °C (DSC) | [2] |

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of this compound after synthesis.

-

Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum is the strong, sharp absorption band characteristic of the azide asymmetric stretching vibration (N=N=N), which appears around 2100 cm⁻¹ .[3][4][5] The presence of this peak is a definitive indicator of the successful introduction of the azide functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Due to the molecule's symmetry, the ¹H NMR spectrum is relatively simple. It typically shows three distinct multiplets in deuterated chloroform (CDCl₃).[1][4][6]

-

A triplet at ~3.27 ppm corresponding to the four protons on the carbons directly attached to the azide groups (α-CH₂).

-

A multiplet at ~1.60 ppm for the four protons on the adjacent carbons (β-CH₂).

-

A multiplet at ~1.40 ppm for the four central protons (γ-CH₂).[1]

-

-

¹³C NMR : The ¹³C NMR spectrum also reflects the molecular symmetry, showing three signals for the six carbon atoms.[7][8] The carbon attached to the azide group is the most downfield-shifted signal.

-

Synthesis of this compound

Reaction Principle

This compound is most commonly and efficiently synthesized via a nucleophilic substitution reaction (Sₙ2). A suitable precursor, such as 1,6-dibromohexane or 1,6-diiodohexane, is treated with an azide salt, typically sodium azide (NaN₃). The azide ion (N₃⁻) acts as the nucleophile, displacing the halide leaving groups at both ends of the hexane chain. The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), is critical as it effectively solvates the sodium cations without solvating the azide anions, thereby enhancing the nucleophilicity of the azide and promoting a high reaction rate.

Detailed Experimental Protocol

This protocol is a composite method based on established literature procedures for the synthesis from 1,6-dibromohexane.[1][4][9]

Materials:

-

1,6-Dibromohexane (1.0 eq)

-

Sodium Azide (NaN₃) (2.2 - 2.5 eq)

-

N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Diethyl ether or Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,6-dibromohexane (e.g., 8.20 mmol, 2.0 g) in DMF (30-40 mL).

-

Addition of Azide : Add sodium azide (e.g., 18.0 mmol, 1.17 g) to the solution. Causality Note: A slight excess of sodium azide is used to ensure the complete conversion of the dibromoalkane and to drive the reaction to completion.

-

Reaction Conditions : Heat the reaction mixture to 60-80 °C and stir vigorously for 10-24 hours.[1][3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Extraction : After cooling the mixture to room temperature, quench the reaction by adding a significant volume of deionized water (e.g., 100 mL). Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether or ethyl acetate (e.g., 3 x 50 mL). Causality Note: this compound is an organic molecule with low polarity and will partition into the organic phase, while the unreacted sodium azide and the sodium bromide byproduct will remain in the aqueous phase.

-

Washing and Drying : Combine the organic layers and wash them with brine to remove any remaining water-soluble impurities. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.

-

Solvent Removal : Remove the solvent from the filtrate using a rotary evaporator under reduced pressure. The final product, this compound, is obtained as a light brown or transparent oil.[1][2] The yield is typically high ( >95%).[1][8]

-

Characterization : Confirm the product's identity and purity using IR and NMR spectroscopy as described in Section 2.3.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Key Applications

The Azide Functional Group: A Gateway to "Click Chemistry"

The synthetic utility of this compound is almost entirely derived from the reactivity of its terminal azide groups. While the thermal Huisgen 1,3-dipolar cycloaddition of azides and alkynes requires high temperatures and often yields a mixture of regioisomers, the discovery of copper(I) catalysis revolutionized the field.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly reliable method for forming a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[10] The reaction is typically catalyzed by a Cu(I) source, which can be generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[11] this compound acts as a linker, reacting at both ends to connect two alkyne-containing molecules.

Representative Protocol for Bioconjugation: This protocol is adapted from established methods for labeling biomolecules.[11][12]

-

Prepare Stock Solutions :

-

Alkyne-modified biomolecule (e.g., protein, DNA) in a suitable aqueous buffer (e.g., PBS, pH 7.4).

-

This compound in DMSO or water.

-

Copper(II) sulfate (CuSO₄) in water (e.g., 20 mM).

-

A copper-chelating ligand like THPTA or TBTA in water (e.g., 50 mM). Causality Note: The ligand accelerates the reaction and protects the biomolecule from oxidative damage by reactive oxygen species that can be generated by the catalyst system.[12]

-

Sodium ascorbate in water (freshly prepared, e.g., 100 mM).

-

-

Reaction Assembly : In a microcentrifuge tube, combine the alkyne-biomolecule, this compound (typically in slight excess relative to the alkyne), and the copper/ligand premix.

-

Initiation : Initiate the reaction by adding the sodium ascorbate solution. The final concentrations are typically in the range of 50-250 µM for the reactants and catalyst.

-

Incubation : Incubate the reaction at room temperature for 1-4 hours.

-

Analysis : Analyze the product formation using methods appropriate for the biomolecule, such as SDS-PAGE with fluorescence imaging (if a fluorescent alkyne was used) or mass spectrometry.

Applications in Drug Development and Materials Science

-

Drug Development : this compound can be used to synthesize multivalent drugs or link targeting ligands to therapeutic agents. For example, two molecules of an alkyne-modified drug can be joined to create a bivalent compound, which may exhibit enhanced binding affinity or efficacy.

-

Bioconjugation : It is used to attach probes, tags (like biotin or fluorophores), or polyethylene glycol (PEG) chains to alkyne-modified proteins or nucleic acids.

-

Materials Science : As a difunctional crosslinker, it is crucial in polymer chemistry. It can react with dialkyne monomers to form polytriazole polymers or be used to crosslink pre-existing polymers that have alkyne functionalities, thereby creating stable polymer networks and gels with tunable mechanical properties.[7]

CuAAC Reaction Scheme

Caption: CuAAC reaction using this compound as a linker.

Safety, Handling, and Storage

Organic azides are energetic compounds and must be handled with extreme caution. Their decomposition can be initiated by heat, shock, or friction, leading to the rapid release of nitrogen gas and potentially an explosion.

Hazard Identification and Thermal Stability

-

Explosive Potential : Low molecular weight organic azides are known to be explosively unstable. A common guideline is the "Rule of Six," which suggests a compound is relatively safe if it has at least six carbon atoms for every one energetic group (like an azide).[7] this compound has a C:N ratio of 6:6, or 1:1, placing it in the category of materials that must be handled as potentially explosive.

-

Thermal Instability : Differential Scanning Calorimetry (DSC) data shows that this compound has an onset of thermal decomposition at 201 °C , with a maximum decomposition rate at 225 °C.[2] Thermogravimetric analysis (TGA) would show a sharp mass loss in this temperature range, corresponding to the loss of four N₂ molecules.[4] Heating should be avoided unless it is part of a controlled reaction.

-

Toxicity : The azide ion is acutely toxic, with a toxicity profile similar to cyanide. It can be fatal if inhaled, swallowed, or absorbed through the skin.

Safe Handling and Storage Procedures

The following table summarizes the critical safety precautions.

| Precaution Category | Guideline | Rationale | Source(s) |

| Personal Protective Equipment (PPE) | Always wear a lab coat, nitrile gloves, and chemical safety goggles. Work inside a certified chemical fume hood. | To prevent skin/eye contact and inhalation of potentially toxic vapors. | |

| Handling | Use plastic, ceramic, or glass spatulas. AVOID METAL SPATULAS . Avoid scratching or applying friction to the solid or neat liquid. | To prevent the formation of highly shock-sensitive heavy metal azides. | [7] |

| Solvent Choice | NEVER use halogenated solvents like dichloromethane (DCM) or chloroform. | Azides can react with halogenated solvents to form extremely explosive di- and tri-azidomethane. | [7][8] |

| Reaction Scale | Work on the smallest scale possible. Do not scale up reactions without a thorough risk assessment and approval. | To minimize the potential energy release in case of an accidental decomposition. | |

| Purification | Avoid purification by distillation or sublimation. Use extraction, precipitation, or low-temperature column chromatography. | Heating the neat compound to its boiling point poses a significant risk of explosive decomposition. | [8] |

| Storage | Store in a tightly sealed container, protected from light, in a cool, well-ventilated area (refrigerator or freezer recommended). Store away from acids and heavy metals. | To prevent degradation and accidental reaction. Contact with acid can form the highly toxic and explosive hydrazoic acid (HN₃). | [7] |

| Disposal | Azide-containing waste must be collected in a separate, clearly labeled hazardous waste container. DO NOT pour down the drain . | Azides can react with lead or copper pipes to form explosive metal azides. Waste streams should be quenched (e.g., converted to amines) before disposal if possible. | [8] |

Conclusion

This compound is a powerful and versatile chemical tool, enabling the elegant and efficient connection of molecules through click chemistry. Its symmetrical, bifunctional nature makes it indispensable for applications ranging from the synthesis of advanced polymers to the intricate bioconjugation strategies required in modern drug development. However, its utility is matched by its potential hazards. A thorough understanding of its chemical properties and strict adherence to safety protocols are paramount for its successful and safe application in the laboratory. As the demand for precisely engineered molecular constructs grows, the importance of foundational linkers like this compound will continue to expand.

References

-

Crosslinked Internal Alkyne-Based Stereo Elastomers: Polymers with Tunable Mechanical Properties. (2021). Macromolecules. [Link]

-

Safe Handling of Azido Compounds. (2021). UNM Chemistry. [Link]

-

Polymer Chemistry. (2020). Dr. Santra Lab. [Link]

-

Cairns, A. G. (2013). Design and synthesis of small molecule probes for metabolic processes. University of Glasgow. [Link]

-

Bis-Azide Low-Band Gap Cross-Linkable Molecule N3-[CPDT(FBTTh2)2] to Fully Thermally Stabilize Organic Solar Cells Based on P3HT:PC61BM. (2017). ACS Omega. [Link]

-

UV-Controlled Crosslinking of Organic Azides in Poly(phenylene oxide) Anion Exchange Membranes. (2023). OSTI.GOV. [Link]

-

Bis-Azide Low-Band Gap Cross-Linkable Molecule N3-[CPDT(FBTTh2)2] to Fully Thermally Stabilize Organic Solar Cells Based on P3HT:PC61BM. (2017). PMC - PubMed Central. [Link]

-

A Study on the Kinetics of a Disorder-to-Order Transition Induced by Alkyne/Azide Click Reaction. (2013). Macromolecules. [Link]

-

Azides as effective curing agents for saturated EPM-Rubber: Efficiency and reactivity. (2019). ResearchGate. [Link]

-

Polyurethane Coatings Derived from 1,2,3-Triazole-Functionalized Soybean Oil-Based Polyols: Studying their Physical, Mechanical, Thermal, and Biological Properties. (2020). ResearchGate. [Link]

-

Synthesis of Cyanine Polyelectrolytes and Anions for Organic Electronic Devices. (2012). CORE. [Link]

-

INTEGRATING PLANT OILS IN BENZOXAZINE CHEMISTRY. (2015). CORE. [Link]

-

Synthesis of Novel Symmetrical 1,4-Disubstituted 1,2,3-Bistriazole Derivatives via 'Click Chemistry' and Their Biological Evaluation. (2012). NIH. [Link]

-

Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. (2011). Current Protocols in Chemical Biology. [Link]

-

Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. (2011). ResearchGate. [Link]

-

Safe Handling of Azides. (2013). safety.pitt.edu. [Link]

-

Amphiphilic Glycopolypeptide Star Copolymer- based Crosslinked Nanocarriers for Targeted and Dual Stimuli-Responsive Drug Delivery. (2017). DOI. [Link]

-

School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018). University College Dublin. [Link]

-

Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. (2016). PMC - PubMed Central. [Link]

-

Dissertation. (2011). Universität Halle. [Link]

-

Azides. (2022). UVIC. [https://www.uvic.ca/ohse/assets/docs/swps/chemistry/Azides SWP.pdf]([Link] SWP.pdf)

-

Design and Application of Probes to Understand Peroxisomal Localisation of BODIPYs. (2017). Durham E-Theses. [Link]

-

Cu-Catalyzed Azide−Alkyne Cycloaddition. (2010). Chemical Reviews. [Link]

-

Azides as effective curing agents for saturated EPM-Rubber: Efficiency and reactivity. (2019). ResearchGate. [Link]

-

Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). (2018). Case Western Reserve University. [Link]

-

Unraveling the Mechanism Underlying Surface Ligand Passivation of Colloidal Semiconductor Nanocrystals. (2019). IU Indianapolis ScholarWorks. [Link]

-

Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications. (2023). PMC - PubMed Central. [Link]

-

Design of Click Polyesters and Hybridization of Bioactive Glass. (2013). Yu Nagao. [Link]

Sources

- 1. osti.gov [osti.gov]

- 2. Bis-Azide Low-Band Gap Cross-Linkable Molecule N3-[CPDT(FBTTh2)2] to Fully Thermally Stabilize Organic Solar Cells Based on P3HT:PC61BM - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nanotheranosticlab.com [nanotheranosticlab.com]

- 7. nitech.repo.nii.ac.jp [nitech.repo.nii.ac.jp]

- 8. researchgate.net [researchgate.net]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. opendata.uni-halle.de [opendata.uni-halle.de]

- 12. theses.gla.ac.uk [theses.gla.ac.uk]

A Comprehensive Technical Guide to the Synthesis of 1,6-Diazidohexane from 1,6-Dibromohexane

This document provides an in-depth technical guide for the synthesis, purification, and characterization of 1,6-diazidohexane, a versatile bifunctional linker molecule. Primarily targeting researchers and professionals in organic synthesis and drug development, this guide emphasizes the underlying chemical principles, rigorous safety protocols, and detailed experimental procedures necessary for a successful and safe synthesis.

Introduction: The Strategic Importance of this compound

This compound is a linear six-carbon aliphatic chain functionalized with terminal azide groups. Its significance in modern chemical synthesis stems largely from its role as a homobifunctional crosslinker in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the cornerstone of "click chemistry".[1][2][3][4][5] This reaction's high efficiency, specificity, and biocompatibility have made it an indispensable tool for conjugating molecules in fields ranging from materials science to drug discovery and bioconjugation.[1][3][5] The symmetrical nature of this compound allows for the straightforward linkage of two alkyne-functionalized molecules. Furthermore, the azide groups can be readily reduced to primary amines, making this compound a stable precursor for 1,6-diaminohexane.[6][7]

This guide details its preparation via a robust nucleophilic substitution reaction, starting from the commercially available 1,6-dibromohexane.

Reaction Mechanism and Chemical Principles

The conversion of 1,6-dibromohexane to this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[7][8][9]

Core Principles:

-

Nucleophile: The azide anion (N₃⁻), typically from sodium azide (NaN₃), serves as a potent nucleophile. Despite its conjugate acid, hydrazoic acid, being weak (pKa ~4.6), the azide ion is an excellent nucleophile, capable of efficiently displacing leaving groups.[6][10]

-

Substrate: 1,6-Dibromohexane is an ideal substrate for this reaction. The bromine atoms are attached to primary carbons, which are sterically unhindered and thus highly susceptible to the backside attack characteristic of the SN2 mechanism.[8][11]

-

Leaving Group: The bromide ion (Br⁻) is an effective leaving group, as it is the conjugate base of a strong acid (HBr) and is stable in solution.

-

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred. These solvents are effective at solvating the sodium cation (Na⁺) but leave the azide anion relatively "naked" and highly reactive, thereby accelerating the reaction rate.[12]

The reaction proceeds in a concerted, single-step mechanism where the azide nucleophile attacks the carbon atom, and the bromide leaving group departs simultaneously.[9] This occurs twice on the same molecule to yield the final diazide product.

Critical Safety Protocols: Handling Azide Compounds

The paramount consideration in this synthesis is safety. Both the sodium azide reactant and the this compound product are hazardous materials that demand strict handling protocols.

-

Sodium Azide (NaN₃):

-

Extreme Toxicity: Sodium azide is highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[13][14][15][16] It functions as a potent metabolic inhibitor.[10][13] All manipulations must be performed in a certified chemical fume hood.[14][17]

-

Explosive Metal Azides: NaN₃ reacts with heavy metals (e.g., lead, copper, silver, mercury, brass, solder) to form highly shock-sensitive and explosive heavy metal azides.[10][14][18][19] Never use metal spatulas or stir bars with scratches for handling solid NaN₃. [13][15][17][20] Avoid pouring any azide-containing waste down drains, as it can react with lead or copper pipes.[14][18]

-

Formation of Hydrazoic Acid: NaN₃ reacts with acids to form hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive gas.[10][13][18][19] Store sodium azide away from all acids.

-

Reaction with Halogenated Solvents: Avoid using halogenated solvents like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃), as they can react with azides to form extremely explosive poly-azidomethanes.[6][10][20]

-

-

This compound (Product):

-

Potential for Explosive Decomposition: Organic azides are energy-rich compounds and can be sensitive to heat, shock, friction, and light, leading to violent decomposition.[15][19][20]

-

Stability Assessment: The stability of organic azides can be estimated by the ratio of carbon to nitrogen atoms. This compound (C₆H₁₂N₆) has a C/N ratio of 1. Azides with a C/N ratio between 1 and 3 should be handled with care, stored at low temperatures, and protected from light.[19] Never distill to dryness or concentrate the product using high heat on a rotary evaporator. [15][20]

-

-

Mandatory Personal Protective Equipment (PPE) and Precautions:

-

Engineering Controls: All work must be conducted in a properly functioning chemical fume hood.[17] A blast shield should be used during the reaction and workup.[15][20]

-

Personal Attire: Wear a flame-resistant lab coat, long pants, and closed-toe shoes.[14][17]

-

Hand Protection: Wear two pairs of nitrile gloves ("double-gloving").[13][21] Change gloves immediately upon any suspected contamination.

-

Eye Protection: Chemical safety goggles and a full-face shield are required.[14][18]

-

Waste Disposal: All azide-containing waste, including contaminated paper towels and pipette tips, must be collected as hazardous waste.[17][19] Do not mix with acidic waste streams.[19]

-

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis of this compound. An alternative approach using phase-transfer catalysis is also discussed.

Reagents and Materials

| Reagent / Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |

| 1,6-Dibromohexane | C₆H₁₂Br₂ | 243.97 | 5.00 g | 20.5 | Starting material |

| Sodium Azide | NaN₃ | 65.01 | 3.33 g | 51.2 | Reagent (2.5 eq) |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - | Anhydrous solvent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~200 mL | - | Extraction solvent |

| Deionized Water | H₂O | 18.02 | ~300 mL | - | For workup |

| Brine (sat. NaCl) | NaCl(aq) | - | ~50 mL | - | For workup |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | Drying agent |

Step-by-Step Procedure

-

Reaction Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.

-

Reagent Addition: In the fume hood and behind a blast shield, carefully add sodium azide (3.33 g) and anhydrous DMF (50 mL) to the flask. Stir the suspension.

-

Substrate Addition: Add 1,6-dibromohexane (5.00 g) to the stirring suspension via syringe.

-

Reaction: Heat the reaction mixture to 80 °C using an oil bath and stir vigorously for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.

-

Workup - Quenching and Extraction:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the reaction mixture into a beaker containing 200 mL of cold deionized water.

-

Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 70 mL).

-

Combine the organic extracts and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and salts.

-

-

Drying and Solvent Removal:

-

Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter to remove the drying agent.

-

CAUTION: Carefully remove the solvent under reduced pressure. DO NOT heat the flask excessively and DO NOT concentrate to complete dryness. It is safer to leave a small amount of solvent, which can be removed under high vacuum at ambient temperature. The product should be a colorless to pale yellow oil.

-

Alternative Method: Phase-Transfer Catalysis (PTC)

The reaction can be performed under milder conditions using a phase-transfer catalyst, which facilitates the transfer of the azide anion from an aqueous phase to the organic phase where the 1,6-dibromohexane resides.[22][23]

-

Typical System: 1,6-dibromohexane in an organic solvent (e.g., toluene), an aqueous solution of sodium azide, and a catalytic amount (1-5 mol%) of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or Aliquat 336.[24]

-

Advantages: This method can lead to faster reaction times, lower reaction temperatures, and avoids the use of high-boiling point aprotic polar solvents like DMF, simplifying the workup.[22][24]

Product Characterization

The identity and purity of the synthesized this compound (C₆H₁₂N₆, M.W. 168.20 g/mol ) should be confirmed using standard analytical techniques.

-

Infrared (IR) Spectroscopy: The most prominent feature will be a very strong, sharp absorption band around 2100 cm⁻¹ , which is characteristic of the asymmetric stretching vibration of the azide (N≡N) functional group. The absence of a C-Br stretch (typically ~650-550 cm⁻¹) indicates the completion of the reaction.

-

¹H NMR Spectroscopy (e.g., in CDCl₃): The spectrum will be symmetrical.

-

δ ~3.2-3.4 ppm (triplet): 4 protons corresponding to the two -CH₂- groups directly attached to the azide groups (-CH₂N₃).

-

δ ~1.6-1.8 ppm (multiplet): 4 protons corresponding to the two -CH₂- groups beta to the azide groups.

-

δ ~1.4-1.5 ppm (multiplet): 4 protons corresponding to the two central -CH₂- groups.

-

-

¹³C NMR Spectroscopy (e.g., in CDCl₃):

-

δ ~51 ppm: Carbon signal for -CH₂N₃.

-

δ ~28-30 ppm: Carbon signal for the -CH₂- beta to the azide.

-

δ ~26 ppm: Carbon signal for the central -CH₂- groups.

-

-

Mass Spectrometry (MS): Analysis should confirm the molecular weight of the product. Note that organic azides can be unstable in some ionization sources.

Conclusion and Applications

The synthesis of this compound from 1,6-dibromohexane is an efficient and reliable process based on the SN2 reaction. The procedure is straightforward, but its execution demands an unwavering commitment to stringent safety protocols due to the highly toxic and potentially explosive nature of azide compounds. The resulting diazide is a valuable chemical building block, primarily serving as a linker to construct more complex molecular architectures via click chemistry, thereby enabling advancements in medicinal chemistry, polymer science, and chemical biology.

References

-

Environment, Health & Safety, University of California, Berkeley. (n.d.). Safe Handling of Sodium Azide (SAZ). Retrieved from [Link]

-

Yale Environmental Health & Safety. (n.d.). Sodium Azide. Retrieved from [Link]

-

Office of Research Safety Affairs, University of Tennessee Health Science Center. (2019). Lab Safety Guideline: Sodium Azide. Retrieved from [Link]

-

Division of Research Safety, University of Illinois. (2019). Sodium Azide NaN3. Retrieved from [Link]

-

Ashenhurst, J. (2018). Reactions of Azides. Master Organic Chemistry. Retrieved from [Link]

-

TutorChase. (n.d.). How do you synthesise an azide from a halide? Retrieved from [Link]

-

Environmental Health & Safety, University of Pittsburgh. (2013). Safe Handling of Azides. Retrieved from [Link]

-

Reeves, W. P., & Bahr, M. L. (1976). Phase-Transfer Catalysis; Preparation of Alkyl Azides. Synthesis, 1976(12), 823. Retrieved from [Link]

-

Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). SN2 reaction. Retrieved from [Link]

-

Weiss, M. J., et al. (2022). Asymmetric Azidation under Hydrogen Bonding Phase-Transfer Catalysis. Journal of the American Chemical Society, 144(10), 4357–4365. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 11.2: The SN2 Reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Retrieved from [Link]

-

Hulet, R. (2020). 23.5: Azide Synthesis. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5042631, this compound. Retrieved from [Link]

-

Macmillan Group, Princeton University. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Retrieved from [Link]

-

Slideshare. (n.d.). Phase transfer catalysis. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Sodium Azide. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). Sodium Azide. Retrieved from [Link]

-

Chegg.com. (2020). Solved: Which of the following bromoalkanes reacts the fastest with sodium azide. Retrieved from [Link]

-

National Institutes of Health. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ChemTalk. (n.d.). Click Chemistry: A Groundbreaking Approach in Chemical Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262. Retrieved from [Link]

-

Cureus. (n.d.). A Recent Concept of Importance: Click Chemistry. Retrieved from [Link]

-

Atlas: School AI Assistant. (n.d.). Reactions of 1,6-Dibromohexane. Retrieved from [Link]

Sources

- 1. Click chemistry - Wikipedia [en.wikipedia.org]

- 2. Click Chemistry [organic-chemistry.org]

- 3. Click Chemistry: A Groundbreaking Approach in Chemical Synthesis | ChemTalk [chemistrytalk.org]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. rroeder.nd.edu [rroeder.nd.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. SN2 reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chegg.com [chegg.com]

- 12. SN2 Reaction Mechanism [chemistrysteps.com]

- 13. ehs.wisc.edu [ehs.wisc.edu]

- 14. ehs.yale.edu [ehs.yale.edu]

- 15. safety.fsu.edu [safety.fsu.edu]

- 16. Sodium Azide [commonorganicchemistry.com]

- 17. uthsc.edu [uthsc.edu]

- 18. ehs.umich.edu [ehs.umich.edu]

- 19. safety.pitt.edu [safety.pitt.edu]

- 20. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 21. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]

- 22. ijirset.com [ijirset.com]

- 23. Phase transfer catalysis | PPTX [slideshare.net]

- 24. chemistry.mdma.ch [chemistry.mdma.ch]

An In-Depth Technical Guide to the Safe Handling of 1,6-Diazidohexane for Scientific Professionals

Introduction

1,6-Diazidohexane is a versatile bifunctional molecule that has become a valuable building block in modern chemical synthesis, particularly in the realm of drug discovery, materials science, and bioconjugation. Its two terminal azide groups make it an ideal linker for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reaction's efficiency and biocompatibility have cemented the role of reagents like this compound in constructing complex molecular architectures.[1][3]

However, the very reactivity that makes this compound so useful also imparts significant hazards. The presence of two azido groups in a relatively small aliphatic molecule renders it energetically unstable and acutely toxic. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the safe handling, use, and disposal of this compound. It moves beyond a simple recitation of rules to explain the underlying chemical principles that dictate these essential safety protocols.

Section 1: The Chemist's Hazard Profile of this compound

A thorough understanding of the inherent chemical properties of this compound is the foundation of its safe use. The hazards are not arbitrary; they are direct consequences of its molecular structure.

The Azido Functional Group: An Energetic "Explosophore"

Organic azides are classified as "energetic" materials, meaning they contain a significant amount of stored chemical energy that can be released rapidly.[4] The azide functional group (-N₃) is an "explosophore"—a group of atoms that can make a compound explosive.[4] Both organic and inorganic azides can be sensitive to external energy sources such as heat, light, friction, and shock, leading to violent decomposition.[4][5][6] The primary product of this decomposition is nitrogen gas (N₂), a very stable molecule. The rapid, exothermic conversion of the solid or liquid azide into a large volume of gas is the basis of its explosive potential.

Assessing Stability: The Carbon-to-Nitrogen Ratio and the "Rule of Six"

The stability of an organic azide is inversely related to its nitrogen content. Two well-established guidelines help in assessing this stability:

-

Carbon-to-Nitrogen Ratio (C/N): For this compound (C₆H₁₂N₆), the C/N ratio is 6 carbons to 6 nitrogens, or 1. Organic azides with a C/N ratio of less than 3 should be handled with significant caution.[4] Those with a ratio of less than 1 should never be isolated.[6] A ratio of 1, as seen in this compound, indicates a compound that can be isolated but is energetically unstable and requires strict safety controls.[4]

-

The "Rule of Six": This rule suggests that for a compound to be relatively safe, there should be at least six carbon atoms for every energetic functional group.[4][6] this compound has six carbons for its two azide groups, averaging only three carbons per explosophore. This again places it firmly in the category of a high-hazard compound that must be handled with care.

High Acute Toxicity

The azide ion is acutely toxic, with a mechanism of action similar to that of cyanide. It is a potent inhibitor of cytochrome oxidase, a critical enzyme in cellular respiration. Exposure can occur through inhalation, ingestion, or skin absorption and can be fatal.[7] Symptoms of exposure can include dizziness, headache, nausea, rapid heart rate, and in severe cases, collapse and death.[6][8] Therefore, treating this compound with the same level of toxicological respect as other highly hazardous materials is imperative.

Critical Incompatibilities: The Dangers of Acids, Metals, and Solvents

Beyond its inherent instability, this compound can undergo hazardous reactions with several common laboratory reagents:

-

Acids: Contact with acids will protonate the azide, forming hydrazoic acid (HN₃).[6][7][9] Hydrazoic acid is a highly toxic, volatile, and dangerously explosive compound.[6][9]

-

Heavy Metals: Azides react with many metals—particularly heavy metals like lead, copper, silver, and mercury—to form their corresponding metal azides.[7][10] These heavy metal salts are often far more sensitive to shock and friction than the parent organic azide and can detonate with extreme violence.[7][11] This reactivity is the primary reason why azide solutions must never be disposed of down the drain, as they can react with lead or copper plumbing.[5][8][10]

-

Halogenated Solvents: Reactions involving azides should not be performed in halogenated solvents like dichloromethane or chloroform. These can react to form diazidomethane and triazidomethane, respectively, which are extremely unstable and explosive.[4][6]

Section 2: Risk Assessment and Hierarchy of Controls

A systematic approach to safety involves implementing a hierarchy of controls, prioritizing the most effective measures first.

Caption: Logical workflow for managing risks associated with this compound.

Engineering Controls: The Primary Line of Defense

Engineering controls are designed to remove the hazard at the source and are the most effective way to protect laboratory personnel.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be performed in a certified chemical fume hood to prevent inhalation exposure.[9][12]

-

Blast Shield: Due to the explosive potential, all reactions involving azides must be conducted behind a sturdy blast shield.[10][11] The fume hood sash should also be kept as low as possible.[11]

Administrative Controls: Standard Operating Procedures (SOPs)

These are the work practices that reduce the risk of exposure or incident.

-

Designated Area: A specific area of the lab or fume hood should be designated for work with azides. The area should be clearly marked with warning signs.[10]

-

Training: All personnel must be trained on the specific hazards of this compound and be familiar with all relevant SOPs and emergency procedures before beginning work.[10]

-

Quantity Limitation: Order, synthesize, and use the smallest quantity of this compound necessary for the experiment.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE does not eliminate the hazard, but it protects the user from exposure. It should be used in conjunction with, not as a substitute for, engineering and administrative controls.

| Protection Type | Specification | Rationale |

| Hand Protection | Double-gloved nitrile exam gloves.[8][12] For higher concentrations or risk, Silver Shield® gloves under an outer nitrile glove are recommended.[10][12] | Provides robust protection against skin absorption, a primary route of exposure. Double-gloving protects against contamination when removing the outer glove.[12] |

| Eye Protection | Chemical safety goggles are the minimum requirement.[10][12] A full-face shield must be worn over the goggles if there is a significant splash risk or a blast shield is not feasible.[8][12] | Protects against splashes and potential explosive decomposition. |

| Body Protection | A flame-resistant, fully buttoned lab coat is mandatory.[9][12] | Prevents skin contact with the compound. |

Section 3: Standard Operating Procedures (SOPs)

Adherence to detailed, validated protocols is essential for safety.

Protocol 1: Weighing and Transferring this compound

-

Preparation: Don all required PPE (double nitrile gloves, goggles, face shield, lab coat). Ensure the chemical fume hood and blast shield are in place.

-

Gather Equipment: Use only non-metal tools for handling, such as ceramic or plastic spatulas, to avoid the formation of shock-sensitive metal azides.[4][11] Use a clean, tared glass vial for weighing.

-

Transfer: In the fume hood, carefully transfer the approximate amount of this compound from the storage container to the tared vial using your non-metal spatula.

-

Weighing: Close both containers. If the balance cannot be located inside the fume hood, move the closed, tared vial to the balance. Record the weight, then immediately return the vial to the fume hood.

-

Dissolution: In the fume hood, add the reaction solvent to the vial to dissolve the this compound before adding it to the reaction vessel. Handling the material in solution reduces the risk associated with the solid state.

-

Clean-up: Decontaminate the spatula and any affected surfaces with an alkaline water solution (pH > 9) followed by 70% ethanol.[5][9] Dispose of all contaminated wipes as hazardous azide waste.

Protocol 2: Reactions and Work-up

-

Reaction Setup: Assemble the reaction apparatus behind a blast shield in the fume hood. Avoid using ground glass joints where possible, as friction can be an ignition source for azides.[6][11] If unavoidable, ensure they are well-lubricated and handled gently.

-

Purification: Never concentrate azide-containing solutions to dryness using a rotary evaporator or distillation.[6][11] These methods combine heat and friction, creating ideal conditions for explosive decomposition. Purification should be limited to methods like extraction and precipitation.[13]

Section 4: Storage and Waste Management

Proper storage and disposal are as critical as safe handling.

Caption: The hazardous chain of events resulting from improper azide disposal.

Safe Storage Protocols

-

Store this compound in a cool, dark, and well-ventilated location, ideally in a refrigerator designated for reactive chemicals.[10]

-

Store away from sources of heat, light, pressure, and shock.[6][11]

-

Crucially, segregate it from all incompatible materials, especially acids and heavy metal salts.[6][9]

-

Ensure containers are tightly sealed, clearly labeled with the chemical name, and marked with the words "ACUTELY TOXIC" and "EXPLOSION RISK".[9]

Waste Management: The Cardinal Rules

-

NEVER Dispose of Down the Drain: This is the most critical rule. The potential for forming explosive metal azides in the plumbing system represents a severe and hidden danger to all building occupants.[5][7][8][10]

-

Segregate Waste Streams: All waste containing this compound—including residual solids, reaction mixtures, dilute solutions, and contaminated items (gloves, paper towels, pipette tips)—must be collected as hazardous waste.[5][10]

-

Designated Waste Container: Use a designated, clearly labeled container for "Azide Contaminated Waste."[5] This container must be kept separate from acidic waste streams to prevent the formation of hydrazoic acid.[4]

-

Disposal: Arrange for disposal through your institution's environmental health and safety office. Do not attempt to neutralize azide waste unless you are specifically trained and equipped for the hazardous procedures involved.[4][10]

Section 5: Emergency Response Protocols

Preparedness is key to mitigating the consequences of an incident.

Protocol 3: Emergency Spill Response

-

Evacuate and Alert: If the spill is large (e.g., >250 mL or >25 g) or occurs outside a fume hood, evacuate the area immediately, alert others, and call emergency personnel.[9][11]

-

Small Spill Containment (Inside a Fume Hood): If trained and confident, handle small spills inside a fume hood.

-

Clean-up: Wearing full PPE, carefully sweep or wipe up the contained material using non-sparking tools.

-

Decontaminate: Wipe the spill area thoroughly with an alkaline water solution (pH > 9), followed by 70% ethanol.[5]

-

Collect Waste: Place all contaminated absorbent materials and cleaning supplies into the designated "Azide Contaminated Waste" container for disposal.[5]

Personnel Exposure Response

-

Skin Contact: Immediately move to the nearest safety shower or sink and flush the affected area with copious amounts of water for at least 15 minutes.[9][14] Remove all contaminated clothing while flushing. Seek immediate medical attention.[14]

-

Eye Contact: Immediately proceed to an emergency eyewash station. Hold the eyelids open and flush for at least 15 minutes.[9][14] Seek immediate medical attention.

-

Inhalation: Move to fresh air immediately.[14][15] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[15] Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical team.[14]

Conclusion

This compound is a powerful tool for chemical innovation, but its utility is matched by its significant hazards. Its potential for explosive decomposition, high acute toxicity, and dangerous incompatibilities demand a disciplined and informed approach to safety. By understanding the fundamental chemistry of the azido group and adhering to the hierarchy of controls—from engineering solutions to meticulous work practices—researchers can mitigate the risks and harness the synthetic power of this compound responsibly. Respect for the molecule is the cornerstone of its safe and successful application in the laboratory.

References

-

Sodium Azide NaN3 - Division of Research Safety | Illinois. (2019-09-19). Available at: [Link]

-

Sodium Azide - Yale Environmental Health & Safety. Available at: [Link]

-

Lab Safety Guideline: Sodium Azide. Available at: [Link]

-

Safe Handling of Azides - safety.pitt.edu. (2013-02-01). Available at: [Link]

-

Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety. Available at: [Link]

-

Azides - UVIC. (2022-05-18). Available at: [Link]

-

Sodium Azide | Chemical Emergencies - CDC. (2024-09-06). Available at: [Link]

-

Safety Data Sheet: 1,6-diaminohexane - Carl ROTH. Available at: [Link]

-

Information on Azide Compounds - Stanford Environmental Health & Safety. Available at: [Link]

-

sodium-azide-organic-azides_0.docx. Available at: [Link]

-

1,6-Diaminohexane - Breckland Scientific. Available at: [Link]

-

Safety Data Sheet 1,6-Hexanediamine DANGER. Available at: [Link]

-

SAFETY DATA SHEET - Fisher Scientific. (2010-05-19). Available at: [Link]

-

This compound | C6H12N6 | CID 5042631 - PubChem - NIH. Available at: [Link]

-

Click Chemistry: A Groundbreaking Approach in Chemical Synthesis | ChemTalk. Available at: [Link]

-

Click chemistry - Wikipedia. Available at: [Link]

-

The growing applications of click chemistry - Roeder Research Lab. Available at: [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

Sources

- 1. Click Chemistry: A Groundbreaking Approach in Chemical Synthesis | ChemTalk [chemistrytalk.org]

- 2. Click Chemistry [organic-chemistry.org]

- 3. rroeder.nd.edu [rroeder.nd.edu]

- 4. safety.pitt.edu [safety.pitt.edu]

- 5. uvic.ca [uvic.ca]

- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ehs.yale.edu [ehs.yale.edu]

- 9. uthsc.edu [uthsc.edu]

- 10. chemistry.unm.edu [chemistry.unm.edu]

- 11. ehs.wisc.edu [ehs.wisc.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ehs.ucsb.edu [ehs.ucsb.edu]

- 14. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]

- 15. Sodium Azide | Chemical Emergencies | CDC [cdc.gov]

A Technical Guide to the Solubility of 1,6-Diazidohexane for Specialized Research Applications

Abstract

1,6-Diazidohexane is a highly energetic and versatile organic compound with increasing relevance in specialized fields, including the synthesis of novel polymers, energetic materials, and as a key building block in 'click' chemistry applications. Despite its utility, a comprehensive understanding of its solubility in common organic solvents remains a critical knowledge gap for many researchers. This technical guide provides an in-depth analysis of the predicted solubility of this compound, grounded in the principles of chemical structure and solvent polarity. Furthermore, this document outlines rigorous safety protocols for handling this hazardous material and presents a detailed experimental workflow for the safe determination of its solubility. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge required to work safely and effectively with this compound.

Introduction to this compound: A Molecule of Dichotomous Character

This compound (C₆H₁₂N₆) is a fascinating molecule characterized by a nonpolar hexane backbone and two highly polar terminal azide (-N₃) groups[1]. This structural dichotomy is the primary determinant of its physical and chemical properties, including its solubility and its hazardous nature. The azide functional groups are considered "explosophores," rendering the molecule sensitive to shock, heat, friction, and light[2]. The carbon-to-nitrogen ratio in this compound is 1:1, which places it in a category of organic azides that require careful handling due to their potential for explosive decomposition[2].

A thorough understanding of the solubility of this compound is paramount for its safe handling, purification, and use in synthetic applications. The choice of solvent can significantly impact reaction kinetics, product purity, and, most importantly, the safety of the experimental setup.

Predicted Solubility Profile of this compound

The this compound molecule possesses a dual nature:

-

Nonpolar Component: The six-carbon aliphatic chain (hexane) is nonpolar and hydrophobic.

-

Polar Component: The two terminal azide (-N₃) groups are highly polar due to the electronegativity difference between the nitrogen atoms, creating a dipole moment.

This structure suggests that this compound will exhibit favorable solubility in solvents that can effectively solvate both its nonpolar backbone and its polar end groups.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | The highly polar nature of DMSO can effectively solvate the polar azide groups, while its organic character interacts favorably with the hexane backbone. |

| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a polar aprotic solvent capable of strong dipole-dipole interactions with the azide groups. | |

| Acetonitrile (MeCN) | Moderate to High | Acetonitrile's polarity allows for good interaction with the azide groups, making it a likely effective solvent. | |

| Tetrahydrofuran (THF) | Moderate | THF has a moderate polarity and can solvate both the polar and nonpolar regions of the molecule. | |

| Polar Protic | Methanol (MeOH) | Moderate | Methanol can form hydrogen bonds with the terminal nitrogen atoms of the azide groups, though the nonpolar hexane chain may limit overall solubility compared to polar aprotic solvents. |

| Ethanol (EtOH) | Moderate | Similar to methanol, but its slightly longer alkyl chain may offer better interaction with the hexane backbone of this compound. | |

| Nonpolar | Dichloromethane (DCM) | AVOID | While the nonpolar backbone would be soluble, halogenated solvents like DCM are strictly contraindicated for use with azides due to the potential formation of highly explosive di- and tri-azidomethane.[2][3] |

| Chloroform (CHCl₃) | AVOID | Similar to DCM, chloroform poses a significant safety risk when mixed with azides.[2][3] | |

| Toluene | Low to Moderate | The aromatic, nonpolar nature of toluene will favorably interact with the hexane chain, but it is less effective at solvating the polar azide groups. | |

| Hexane | Low | While the hexane backbone is compatible, the highly polar azide groups will be poorly solvated, leading to low solubility. |

Safety as a Self-Validating System: Handling and Storage of this compound

The paramount consideration when working with this compound is its potential for explosive decomposition. A robust safety protocol is not merely a list of rules, but a self-validating system that anticipates and mitigates risks at every step.

Core Safety Directives

-

Work in Small Quantities: Only handle the minimum amount of this compound necessary for the experiment.

-

Avoid Shock, Friction, and Heat: Do not use metal spatulas; opt for plastic or ceramic instead[2]. Avoid ground glass joints where possible. All heating should be done with a well-controlled oil bath or heating mantle, never direct flame.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-resistant lab coat, and appropriate chemical-resistant gloves.

-

Work in a Fume Hood: All manipulations of this compound should be performed in a certified chemical fume hood with the sash at the lowest practical height.

-

Use a Blast Shield: A portable blast shield should be placed between the experiment and the researcher.

-

Storage: Store this compound in a cool, dark location, away from heat sources and incompatible materials[3]. It should be stored in solution if possible, at concentrations not exceeding 1 M[2].

Incompatible Materials

-

Acids: Azides react with acids to form the highly toxic and explosive hydrazoic acid[2].

-

Heavy Metals: Contact with heavy metals such as copper, lead, silver, and mercury can form dangerously sensitive and explosive heavy metal azides[2].

-

Halogenated Solvents: As previously stated, avoid all contact with chlorinated solvents like dichloromethane and chloroform[2][3].

Experimental Protocol for the Determination of this compound Solubility

This protocol is a general guideline for the safe, qualitative, and semi-quantitative determination of solubility. All steps must be performed with strict adherence to the safety protocols outlined above.

Materials and Equipment

-

This compound

-

Selected organic solvents (non-halogenated)

-

Small vials with screw caps

-

Magnetic stirrer and stir bars

-

Vortex mixer

-

Calibrated micropipettes

-

Analytical balance

-

Blast shield

Experimental Workflow

The following diagram illustrates the workflow for the safe determination of solubility.

Caption: Workflow for the safe determination of this compound solubility.

Step-by-Step Methodology

-

Preparation of the Sample:

-

Behind a blast shield in a fume hood, carefully weigh a small, known amount (e.g., 1-5 mg) of this compound into a tared vial.

-

Using a calibrated micropipette, add a small, known volume (e.g., 0.1 mL) of the chosen solvent to the vial.

-

-

Dissolution Process:

-

Securely cap the vial.

-

Place the vial on a magnetic stirrer or use a vortex mixer to agitate the mixture at a constant, controlled temperature. Avoid excessive heating.

-

Visually inspect the solution against a dark background to determine if the solid has completely dissolved.

-

-

Qualitative and Semi-Quantitative Analysis:

-

If the solid dissolves completely: The compound is soluble at this concentration. To determine the saturation point, incrementally add small, pre-weighed portions of this compound, agitating after each addition until a saturated solution (where solid material remains undissolved) is achieved.

-

If the solid does not dissolve completely: The compound is sparingly soluble or insoluble at this concentration. Incrementally add known volumes of the solvent, agitating after each addition, until complete dissolution is observed.

-

Record the total mass of solute and the total volume of solvent at the point of saturation to calculate an approximate solubility.

-

Logical Relationships in Solubility Prediction

The prediction of solubility is based on a logical relationship between the properties of the solute and the solvent.

Caption: Logical relationship governing the solubility of this compound.

Conclusion

While quantitative solubility data for this compound remains elusive in published literature, a systematic approach based on chemical principles allows for a robust predictive understanding of its behavior in various organic solvents. This guide provides a framework for researchers to make informed decisions about solvent selection for this energetic and synthetically valuable compound. The emphasis on a comprehensive and proactive safety culture is non-negotiable when handling this compound. The experimental protocol provided herein, when executed with the utmost care, can serve as a valuable tool for researchers seeking to further characterize the properties of this unique molecule.

References

-

University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]

-

University College Dublin. (2018, April 1). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]

-

University of Utah. Safety Moment - Organic Azides. Retrieved from [Link]

-

University of New Mexico. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds. Retrieved from [Link]

-

Wang, M., et al. (2023, March 7). Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. Molecules, 28(6), 2424. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5042631, this compound. Retrieved from [Link]

-

Wikipedia. Organic azide. Retrieved from [Link]

Sources

The Azide-Alkyne Cycloaddition: A Technical Guide to Mechanism and Application with 1,6-Diazidohexane

Abstract

The azide-alkyne cycloaddition, a cornerstone of "click chemistry," has revolutionized the synthesis of complex molecular architectures across diverse scientific disciplines.[1] This guide provides an in-depth technical examination of the reaction's core mechanisms, with a specific focus on the practical application of 1,6-diazidohexane as a versatile, bifunctional linker. We will explore both the ubiquitous Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the bioorthogonal Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This document is intended for researchers, scientists, and drug development professionals, offering not only theoretical underpinnings but also actionable experimental protocols and field-proven insights to empower innovation in bioconjugation, materials science, and therapeutic development.

Foundational Principles: The Huisgen 1,3-Dipolar Cycloaddition

The azide-alkyne cycloaddition is fundamentally a variation of the Huisgen 1,3-dipolar cycloaddition, a reaction that involves a 1,3-dipole (the azide) and a dipolarophile (the alkyne) to form a five-membered heterocyclic ring, a 1,2,3-triazole.[2] The thermal, uncatalyzed version of this reaction requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers, limiting its practical utility.[1] The advent of catalyzed and strain-promoted variants has overcome these limitations, transforming it into a highly efficient and selective ligation tool.[1][3]

The choice of this compound as a model bifunctional linker is predicated on its ability to bridge two separate molecular entities. Its symmetrical structure, featuring an azide at each terminus of a flexible hexane chain, allows for the sequential or simultaneous conjugation of two alkyne-containing molecules. This makes it an invaluable tool in the construction of complex bioconjugates, polymers, and drug delivery systems.[4][5]

The Workhorse of Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a click reaction, celebrated for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer.[1][6] The reaction's success hinges on the catalytic role of the Cu(I) ion, which dramatically accelerates the reaction rate by orders of magnitude compared to the thermal process.[1]

The Catalytic Cycle: A Stepwise Mechanism

The mechanism of CuAAC is not a concerted cycloaddition but rather a stepwise process involving copper-acetylide intermediates.[2][7]

-

Formation of the Copper-Acetylide Complex: In the presence of a base, the terminal alkyne is deprotonated to form a copper(I)-acetylide. This complexation significantly lowers the pKa of the alkyne's terminal proton.[2]

-

Coordination of the Azide: The azide then coordinates to the copper center.[2]

-

Cyclization: This is followed by a cyclization step to form a six-membered copper-containing metallacycle.[1]

-

Ring Contraction and Protonolysis: The metallacycle rearranges and, upon protonolysis, releases the stable 1,4-disubstituted triazole product, regenerating the copper catalyst for the next cycle.[1][2]

The Critical Role of Ligands

While the CuAAC can proceed with a simple copper(I) source, the use of ligands is crucial for enhancing reaction efficiency and preventing catalyst deactivation. Ligands serve several key functions:

-

Stabilization of the Cu(I) Oxidation State: Copper(I) is prone to disproportionation into Cu(0) and Cu(II), both of which are inactive in the catalytic cycle. Ligands protect the Cu(I) center, maintaining its catalytic activity.[8]

-

Prevention of Acetylide Polymerization: Ligands can prevent the formation of unreactive polynuclear copper(I) acetylides.[3]

-

Enhancing Solubility: Certain ligands can improve the solubility of the copper catalyst in various solvent systems.[3]

Commonly used ligands include tris-(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), the latter being particularly favored for its water solubility in bioconjugation applications.

Experimental Protocol: Double-Sided Conjugation to this compound via CuAAC

This protocol outlines the synthesis of a symmetrical conjugate by reacting an alkyne-functionalized molecule (e.g., a fluorescent dye, a drug molecule) with both ends of this compound.

Materials:

-

This compound

-

Alkyne-functionalized molecule of interest

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-BuOH)

-

Phosphate-buffered saline (PBS) for bioconjugation

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in your chosen solvent.

-

Prepare a stock solution of the alkyne-functionalized molecule.

-

Prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 20 mM in water), THPTA (e.g., 50 mM in water), and sodium ascorbate (e.g., 100 mM in water).[9]

-

-

Reaction Setup:

-

In a reaction vessel, dissolve this compound (1 equivalent) in the reaction solvent.

-

Add the alkyne-functionalized molecule (2.2 equivalents to ensure complete reaction).

-

In a separate tube, pre-mix the CuSO₄ solution and the THPTA solution in a 1:5 molar ratio. Allow this to complex for a few minutes.[10]

-

Add the copper/ligand complex to the reaction mixture.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

-

Reaction Conditions:

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).

-

-

Purification:

-

Upon completion, the product can be purified using standard techniques such as column chromatography, precipitation, or, for biomolecules, size-exclusion chromatography or dialysis to remove excess reagents and the copper catalyst.[11]

-

The Bioorthogonal Alternative: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living systems, the cytotoxicity of the copper catalyst in CuAAC is a significant drawback.[6] This led to the development of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click reaction.[12]

Harnessing Ring Strain for Catalysis-Free Ligation

SPAAC utilizes a cyclooctyne, the smallest stable cyclic alkyne, as the reaction partner for the azide. The significant ring strain in the cyclooctyne ring provides the necessary activation energy for the cycloaddition to proceed readily at physiological temperatures without a catalyst.[12][13] This makes SPAAC an ideal tool for in vivo labeling and bioconjugation in complex biological environments.[]

The mechanism of SPAAC is a concerted [3+2] cycloaddition, where the azide reacts with the strained alkyne to form a stable triazole linkage.[12] The reaction is highly selective and bioorthogonal, as both the azide and the strained alkyne are chemically inert to most biological functional groups.[15]

A Rogues' Gallery of Strained Alkynes

Several generations of cyclooctynes have been developed, each with improved reaction kinetics and stability. Some of the most common include:

-

Dibenzocyclooctyne (DBCO): Widely used due to its good balance of reactivity and stability.[16]

-

Bicyclo[6.1.0]nonyne (BCN): Offers good reactivity and is smaller than DBCO.[17]

-

Aza-dibenzocyclooctynes (DIBAC/ADIBO): Exhibit very fast reaction rates.[18]

The choice of strained alkyne will depend on the specific requirements of the experiment, balancing the need for rapid kinetics with potential stability issues.

Experimental Protocol: Asymmetrical Conjugation with this compound via SPAAC

This protocol describes a two-step process to create a heterobifunctional conjugate using this compound. First, one azide reacts with a strained alkyne, and the remaining azide is then available for a subsequent conjugation step (either another SPAAC or a CuAAC reaction).

Materials:

-

This compound

-

Strained alkyne-functionalized molecule (e.g., DBCO-NHS ester for protein labeling)

-

Azide-functionalized molecule for the second conjugation (if applicable)

-

Solvent (e.g., DMSO, PBS)

Procedure:

-

First Conjugation (SPAAC):

-

Dissolve the molecule to be labeled (e.g., an amine-containing protein in PBS) and add the DBCO-NHS ester (a 5- to 20-fold molar excess).[12] The reaction is typically performed at room temperature for 4-24 hours.[12]

-

Purify the DBCO-labeled molecule to remove excess unreacted DBCO-NHS ester using an appropriate method (e.g., desalting column for proteins).[12]

-

-

Second Conjugation with this compound:

-

To the purified DBCO-labeled molecule, add a molar excess of this compound.

-

Allow the SPAAC reaction to proceed at room temperature for 2-12 hours.[12]

-

Purify the resulting conjugate to remove excess this compound. The product is now a molecule linked via a triazole to a hexane chain with a terminal azide, ready for a subsequent conjugation reaction.

-

Quantitative Comparison: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC is dictated by the experimental context. The following table provides a quantitative comparison to aid in this decision.[6][19]

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Cu(I) | None |

| Biocompatibility | Limited due to copper cytotoxicity | High, suitable for in vivo applications |

| Second-Order Rate Constant | 10⁴ - 10⁵ M⁻¹s⁻¹ | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne structure) |

| Typical Reaction Time | Minutes to a few hours | Hours to days |

| Regioselectivity | Exclusively 1,4-isomer | Mixture of regioisomers (often close to 1:1) |

| Reactant Size | Small, minimally perturbative alkyne | Bulky, hydrophobic cyclooctyne |

Applications in Drug Development

The versatility of the azide-alkyne cycloaddition, particularly when using bifunctional linkers like this compound, has profound implications for drug development.

-

Antibody-Drug Conjugates (ADCs): Click chemistry enables the precise, site-specific conjugation of potent cytotoxic drugs to antibodies, creating homogenous ADCs with improved therapeutic indices.[20][21] this compound can act as a spacer between the antibody and the drug, potentially influencing the ADC's stability and pharmacokinetic properties.

-

PROTACs (Proteolysis-Targeting Chimeras): These heterobifunctional molecules consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. The azide-alkyne cycloaddition is an efficient method for synthesizing PROTACs, with the linker, potentially derived from this compound, playing a critical role in optimizing the ternary complex formation.[15]

-

Targeted Drug Delivery: Molecules functionalized with targeting ligands (e.g., peptides, small molecules) can be conjugated to drug-loaded nanoparticles or polymers using click chemistry, enhancing drug delivery to specific tissues or cells.[22]

Conclusion

The azide-alkyne cycloaddition, in both its copper-catalyzed and strain-promoted forms, represents a powerful and versatile tool for chemical synthesis and bioconjugation. The use of bifunctional linkers such as this compound further expands the utility of this chemistry, enabling the construction of complex, multi-component systems with a high degree of control. For researchers in drug development and materials science, a thorough understanding of the underlying mechanisms and careful consideration of the experimental parameters for both CuAAC and SPAAC are paramount to harnessing the full potential of this remarkable reaction.

References

-

Azide-alkyne Huisgen cycloaddition - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

-

C–H Activation of Alkynes by 1+ (A) and CuAAC Reaction Catalyzed by 2+ (B). (2022). ACS Publications. Retrieved January 15, 2026, from [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

-

Meldal, M., & Tornøe, C. W. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(7), 1542-1550. Retrieved January 15, 2026, from [Link]

-

Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. (2022). MDPI. Retrieved January 15, 2026, from [Link]

-

Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. (2016). ACS Publications. Retrieved January 15, 2026, from [Link]

-

Mechanism of the strain-promoted azide-alkyne cycloaddition (SPAAC). (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Protocols - baseclick GmbH. (n.d.). Retrieved January 15, 2026, from [Link]

-

Strain-Promoted Azide-Alkyne Cycloaddition. (2021). Chinese Journal of Organic Chemistry. Retrieved January 15, 2026, from [Link]

-

Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. (2009). PMC - NIH. Retrieved January 15, 2026, from [Link]

-

Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. (2013). NIH. Retrieved January 15, 2026, from [Link]

-

Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. (2013). PMC - NIH. Retrieved January 15, 2026, from [Link]

-

Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. (2018). NIH. Retrieved January 15, 2026, from [Link]

-

Facile Site-Specific Multiconjugation Strategies in Recombinant Proteins Produced in Bacteria. (2019). Springer. Retrieved January 15, 2026, from [Link]

-

Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (2023). ACS Publications. Retrieved January 15, 2026, from [Link]

-

Bifunctional Linkers: The Versatile Backbone of Molecular Design. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 15, 2026, from [Link]

-

Click Chemistry Conjugations. (2017). PMC - NIH. Retrieved January 15, 2026, from [Link]

-

Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. (2015). PMC - NIH. Retrieved January 15, 2026, from [Link]

-

Cu-Catalyzed Azide−Alkyne Cycloaddition. (2009). ACS Publications. Retrieved January 15, 2026, from [Link]

-

Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. (2020). PMC - PubMed Central. Retrieved January 15, 2026, from [Link]

-

Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (2011). PMC - NIH. Retrieved January 15, 2026, from [Link]

-

Alkyne-Azide Click Chemistry Protocol for ADCs. (2024). AxisPharm. Retrieved January 15, 2026, from [Link]

-

"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. (2011). Jena Bioscience. Retrieved January 15, 2026, from [Link]

-

Stereoselective synthesis of 1,6-diazecanes by a tandem aza-Prins type dimerization and cyclization process. (2011). Chemical Communications (RSC Publishing). Retrieved January 15, 2026, from [Link]

-